N'-[3-(methylsulfanyl)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide
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Overview
Description
N’-[3-(methylsulfanyl)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been studied for their broad range of chemical and biological properties . They have shown various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
1,2,4-oxadiazole derivatives have been found to exhibit strong antibacterial effects . This suggests that they may interact with bacterial cells, possibly disrupting essential cellular processes or structures, leading to the death of the bacteria.
Biochemical Pathways
These could include pathways related to bacterial cell wall synthesis, protein synthesis, or DNA replication, among others .
Result of Action
Given the antibacterial activity of 1,2,4-oxadiazole derivatives, it can be inferred that the compound may lead to the death of bacterial cells, thereby helping to control bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(methylsulfanyl)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of 1,2,4-oxadiazole derivatives without the need for protective groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(methylsulfanyl)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: These compounds share the 1,2,4-oxadiazole ring and exhibit similar biological activities.
Indole Derivatives: Indole derivatives also possess aromatic and heterocyclic structures and are known for their diverse biological activities.
Uniqueness
N’-[3-(methylsulfanyl)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide is unique due to the presence of both a methylsulfanyl group and a 1,2,4-oxadiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-26-14-9-5-8-13(10-14)20-18(24)17(23)19-11-15-21-16(22-25-15)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NREIHXAXZNQTSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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